N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-phenoxybenzamide
Description
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-phenoxybenzamide is a heterotricyclic compound featuring a complex fused-ring system with oxygen (dioxa), sulfur (thia), and nitrogen (aza) atoms. Its molecular formula is C₁₆H₁₂N₂O₄S (molecular weight: 328.34 g/mol), and it is structurally characterized by a benzamide moiety attached to the tricyclic core via an amide linkage. The phenoxy substituent at the 4-position of the benzamide distinguishes it from analogs with methoxy or other aryl groups.
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4S/c24-20(13-6-8-15(9-7-13)27-14-4-2-1-3-5-14)23-21-22-16-10-17-18(26-12-25-17)11-19(16)28-21/h1-11H,12H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJOHOXTPBWSJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-phenoxybenzamide typically involves the reaction of [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine with 4-phenoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or benzothiazoles.
Scientific Research Applications
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-phenoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-phenoxybenzamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of histone deacetylases, leading to changes in gene expression and cellular functions. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in research .
Comparison with Similar Compounds
Structural Features and Heteroatom Arrangement
The tricyclic core of the target compound differentiates it from related heterocycles. Key comparisons include:
Key Observations :
- Substituents on the benzamide (e.g., phenoxy vs. methoxy) influence steric and electronic profiles.
Biological Activity
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-phenoxybenzamide is a complex organic compound featuring a unique tricyclic structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 330.4 g/mol. The compound's structural complexity arises from its tricyclic framework combined with various functional groups that contribute to its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of multiple heteroatoms in its structure allows for diverse interactions, potentially modulating various biochemical pathways.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound demonstrate significant inhibitory effects on enzymes such as acetylcholinesterase (AChE). AChE inhibitors are particularly relevant in the treatment of neurodegenerative diseases like Alzheimer's disease.
Case Study: Acetylcholinesterase Inhibition
A study evaluated the inhibitory activity of related compounds on AChE and found that certain derivatives exhibited IC50 values as low as 2.7 µM, indicating strong inhibitory potential against this enzyme . This suggests that N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-y}-4-phenoxybenzamide may also possess similar properties.
2. Antioxidant Activity
The compound's structure suggests potential antioxidant properties due to the presence of phenolic groups which are known to scavenge free radicals and reduce oxidative stress.
Research Findings
A comprehensive review of literature highlights the biological evaluations conducted on compounds with similar structural motifs:
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for determining the crystal structure of this compound?
- Answer: Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL97 for refinement and SHELXS97 for structure solution) is the gold standard. The process involves data collection (e.g., APEX2 detectors), refinement to achieve low R-factors (e.g., <0.05), and visualization via ORTEP-3 for thermal ellipsoid plots . Key parameters include bond-length precision (mean σ(C–C) = 0.005 Å) and torsion-angle analysis (e.g., C8–C9–C10–O1 = −178.6°) to validate stereochemistry .
Q. What synthetic strategies are documented for analogous tricyclic fused heterocycles?
- Answer: Intramolecular cyclization is a common approach. For example, α-ketocarbene insertion into C–H bonds or base-mediated aromatic nucleophilic substitution can form fused rings. Reaction optimization includes catalyst selection (e.g., iridium under visible light) and solvent systems (e.g., acetonitrile) to improve yields .
Q. How are preliminary biological activities assessed for this class of compounds?
- Answer: Structural analogs (e.g., imidazoles, tetrazolopyrimidines) are screened for herbicidal, antibacterial, or antifungal activity using in vitro assays. Key metrics include IC₅₀ values against target enzymes or microbial strains, with comparisons to reference compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as anomalous torsion angles?
- Answer: Discrepancies may arise from thermal motion or disorder. Strategies include:
- Re-refining data with alternate constraints (e.g., fixing planar groups).
- Comparing torsion angles across related structures (e.g., C10–C11–C12–C7 = 0.8° vs. C8–C7–C12–C11 = 1.3° in similar compounds) to identify systematic errors .
- Validating results using independent methods like DFT calculations .
Q. What structural modifications enhance bioactivity in fused heterocycles?
- Answer: SAR studies on analogs (e.g., 4-chlorophenyl or methoxyphenyl substituents) reveal that:
- Electron-withdrawing groups (e.g., –Cl) improve antimicrobial potency.
- Planar aromatic systems enhance intercalation with DNA/proteins.
Example: Substitution at C7 with methyl groups increases lipophilicity, improving membrane penetration .
Q. How can computational tools optimize reaction pathways for synthesis?
- Answer: AI-driven platforms (e.g., COMSOL Multiphysics) simulate reaction kinetics and thermodynamics. Parameters like activation energy and solvent effects are modeled to predict optimal conditions (e.g., temperature, catalyst loading) before lab validation .
Q. What strategies address low yields in intramolecular cyclization reactions?
- Answer:
- Table 1: Yield Optimization Strategies
| Condition | Improvement Mechanism | Example |
|---|---|---|
| Catalytic System | Enhances regioselectivity | Phenyliodine(III) + Ir catalyst |
| Solvent Polarity | Stabilizes transition state | Acetonitrile vs. THF |
| Temperature | Balances kinetics/thermodynamics | 60°C for 12h vs. reflux |
- Post-reaction purification via membrane technologies (e.g., nanofiltration) isolates target compounds .
Q. How should contradictory bioactivity data across studies be reconciled?
- Answer: Apply evidence-based inquiry principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
